molecular formula C11H23NO4 B1199588 Panthenyl ethyl ether CAS No. 667-83-4

Panthenyl ethyl ether

Cat. No. B1199588
CAS RN: 667-83-4
M. Wt: 233.3 g/mol
InChI Key: MRAMPOPITCOOIN-VIFPVBQESA-N
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Description

Panthenyl ethyl ether (PEE) is a derivative of pantothenic acid, belonging to the group of water-soluble vitamins. It is primarily utilized in cosmetic formulations for skin and hair care products and has been used in medications in Japan. PEE's chemical and physical properties make it a valuable component in various applications, excluding its use in drug dosages and side effects, which are not covered in this analysis (Chen Qing-jie, 2007).

Synthesis Analysis

The synthesis of PEE involves chemical processes that yield this compound for use in various applications. For example, the synthesis and characterization of ethyl tert-butyl ether (ETBE), a compound related to PEE, involve the acid-catalyzed reaction of tert-butyl alcohol with ethyl alcohol, providing insight into the types of chemical reactions that might be involved in PEE synthesis (C. J. Donahue, T. D'Amico, & Jennifer A. Exline, 2002).

Molecular Structure Analysis

The molecular structure of PEE and related compounds can be elucidated through spectroscopic and chemical degradative evidence, as seen in the structural study of a polyphenolic compound isolated from Panax ginseng. Such studies provide a deep understanding of the molecular frameworks and functional groups that contribute to the compound's properties and reactivity (위재준, 박종대, & 김만욱, 1990).

Chemical Reactions and Properties

PEE's chemical behavior, such as its reactivity and stability, can be inferred from the study of similar compounds. For example, the synthesis and thermolysis of enediynyl ethyl ethers as precursors of enyne−ketenes provide insights into the types of chemical reactions PEE might undergo, including retro-ene reactions and Moore cyclization reactions, which could influence its stability and reactivity (Anna Tarli & Kung K. Wang, 1997).

Physical Properties Analysis

The physical properties of PEE, such as melting point, boiling point, and solubility, can be assessed through experimental data and theoretical analysis. The study on ethers from ethanol, focusing on the equilibrium thermodynamic analysis of the liquid-phase ethyl tert-butyl ether reaction, provides a framework for understanding how the structural elements of PEE might influence its physical properties (K. Jensen & R. Datta, 1995).

Chemical Properties Analysis

The chemical properties of PEE, including its acidity, basicity, and reactivity towards other chemicals, can be gleaned from the detailed chemical kinetic mechanisms of similar ethers. Studies on ethers like ethyl methyl ether (EME) and ethyl tert-butyl ether (ETBE) outline their pyrolysis and oxidation mechanisms, which can shed light on PEE's potential chemical behavior and interactions with other substances (K. Yasunaga et al., 2011).

Scientific Research Applications

  • Cosmetic Formulations : PEE is widely used in cosmetic formulations, especially in skin and hair care products. It is favored for its properties derived from pantothenic acid, a key component in these products (Chen Qing-jie, 2007).

  • Medication in Japan : In addition to its use in cosmetics, PEE is also utilized in certain medications in Japan, though specific details on its medicinal applications are not provided in the study (Chen Qing-jie, 2007).

  • Analytical Chemistry : A method has been developed for the simultaneous determination of pantothenyl alcohol (PA) and pantothenyl ethyl ether (PE) in cosmetics using high-performance liquid chromatography. This method aids in the accurate quantification and quality control of these substances in cosmetic products (Michiko Haruyama, Eiko Kosugi, Y. Okaya, 1995).

Future Directions

Panthenyl ethyl ether is already widely used in cosmetic products due to its beneficial properties for hair and skin . Future research may focus on further elucidating the mechanisms of action of Panthenyl ethyl ether and exploring additional applications in cosmetics and other industries .

properties

IUPAC Name

(2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAMPOPITCOOIN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)[C@@H](C(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904738
Record name Pantothenyl ethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Panthenyl ethyl ether

CAS RN

667-83-4
Record name (+)-Pantothenyl ethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panthenyl ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantothenyl ethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PANTHENYL ETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4WMF8NX3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
WG Van Ketel - Contact Dermatitis, 1984 - europepmc.org
Hair lotion dermatitis with sensitization to d-panthenyl ethyl ether. - Abstract - Europe PMC … Hair lotion dermatitis with sensitization to d-panthenyl ethyl ether. …
Number of citations: 20 europepmc.org
C Foti, P Romita, T Bufano, A Antelmi - Contact Dermatitis, 2017 - Wiley Online Library
Allergic contact dermatitis caused by panthenyl ethyl ether in a patient with psoriasis - Foti - 2017 - Contact Dermatitis - Wiley Online Library …
Number of citations: 4 onlinelibrary.wiley.com
L Hu, S Kimura, M Haga, S Kashiwagi, K Takagi… - Journal of …, 2022 - Elsevier
… In organ culture models, the combination of panthenyl ethyl ether, tocopherol acetate, and pyridoxine (namely, PPT) supplementation significantly promoted hair shaft elongation. PPT …
Number of citations: 1 www.sciencedirect.com
W Hemmer, R Bracun, S Wolf‐Abdolvahab… - Contact …, 1997 - Wiley Online Library
… Sensitization by cosmetics has been described only from sunscreens {4, 5) and a d-panthenyl-ethyl-ether-containing hair lotion (6). Schmidt-Grendelmeier et a!.(I) found 2 positive …
Number of citations: 17 onlinelibrary.wiley.com
C Foti, G Calogiuri, E Nettis, A De Marco… - Health Science …, 2022 - Wiley Online Library
… regarding the best concentrations and vehicles for patch testing dexpanthenol, 46, 47 considered a strong sensitizer that does not cross-react with d-panthenyl ethyl ether. …
Number of citations: 2 onlinelibrary.wiley.com
H Ogawa, K Ogura, H Ishigouoka… - The Journal of …, 1986 - Wiley Online Library
Topical application of plant worm extract (Chinese drug, dong chong xia cao) caused a dose‐dependent acceleration of hair growth on the dorsal resting hair of shaved C3H mice. The …
Number of citations: 1 onlinelibrary.wiley.com
H Dye - 2014 - cir-safety.org
… • Impurities of data for Panthenyl Ethyl Ether, Panthenyl Ethyl Ether Acetate, and Panthenyl Triacetate … request from the Panel was for chronic toxicity data on Panthenyl Ethyl Ether. …
Number of citations: 3 www.cir-safety.org
A Azizullah, SK Shakir, S Shoaib, H Bangash… - Environmental …, 2018 - Springer
Hair shampoos, a mixture of various organic and organic compounds, are commonly used personnel care products. Since shampoos are used in almost every household and beauty …
Number of citations: 6 link.springer.com
L Coderch, RD Lorenzo, M Mussone, C Alonso, M Martí - Cosmetics, 2022 - mdpi.com
An obvious sign of ageing is the loss of hair colour due to a decrease or lack of melanin in hair fibres. An examination of the lipid levels and structure of grey hair determined using µ–…
Number of citations: 2 www.mdpi.com
AO Evans, JM Marsh, RR Wickett - International journal of …, 2011 - Wiley Online Library
Human hair can extract significant levels of calcium and magnesium, water hardness metals, from tap water immediately following chemical treatments and during hygiene practices. …
Number of citations: 19 onlinelibrary.wiley.com

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